dengue-2 virus-induced cytotoxic factor
Description
Properties
CAS No. |
155553-40-5 |
|---|---|
Molecular Formula |
C7H3Cl3O4S |
Synonyms |
dengue-2 virus-induced cytotoxic factor |
Origin of Product |
United States |
Biogenesis and Production of the Dengue 2 Virus Induced Cytotoxic Factor
The production of the dengue-2 virus-induced cytotoxic factor is a complex process involving specific immune cell populations in response to viral infection. Research in both murine and human systems has been crucial in elucidating the cellular origins of this factor.
Murine Models: Identification of T Lymphocyte Subsets as Producers
Early studies in mouse models were fundamental in identifying the source of the cytotoxic factor. Following infection with dengue type 2 virus, T lymphocytes within the spleen were observed to be the primary producers of this factor nih.gov. Further investigations into the specific T cell subsets responsible revealed a complex interplay of different lymphocyte populations in the immune response to dengue virus nih.govresearchgate.net. While both CD4+ and CD8+ T cells are activated during infection, the production of the cytotoxic factor has been specifically attributed to T lymphocytes nih.gov.
Human Systems: Characterization of Peripheral Blood Mononuclear Cell (PBMC) and CD4+ T Cell Involvement
In human systems, the production of a human equivalent of the cytotoxic factor (hCF) has been extensively studied. In vitro experiments have demonstrated that dengue virus can stimulate human peripheral blood mononuclear cells (PBMCs) to produce hCF nih.govnih.gov. The appearance of hCF in the culture supernatants of DV-infected PBMCs and T-enriched cells is typically observed between 48 to 96 hours post-infection mdpi.com.
Further characterization has pinpointed CD4+ T cells as the specific producers of hCF. The production of the cytotoxic factor is abrogated when T cells are pretreated with anti-CD4 antibodies, but not with anti-CD8 antibodies mdpi.com. This finding provides direct evidence that CD4+ T cells are the source of this crucial cytokine in humans nih.govmedsci.org. Notably, no cytotoxic factor is detected in the culture supernatants of B cells or monocytes mdpi.com.
Table 1: Cellular Sources of this compound
| System | Primary Producing Cells | Key Findings | References |
| Murine | T lymphocytes | Identified as the source of cytotoxic factor in the spleen of infected mice. | nih.gov |
| Human | Peripheral Blood Mononuclear Cells (PBMCs), specifically CD4+ T cells | In vitro stimulation with dengue virus induces production. Production is inhibited by anti-CD4 antibodies. | nih.govnih.govmdpi.comnih.govmedsci.org |
Inductive Stimuli and Regulatory Mechanisms Governing Factor Synthesis
The synthesis of the this compound is tightly regulated by various stimuli and control mechanisms, including viral triggers, molecular inhibitors, and endogenous antibodies.
Viral Infection Triggers and Kinetics of Production
The primary trigger for the production of the cytotoxic factor is infection with the dengue virus nih.govnih.gov. In human PBMCs infected in vitro, the cytotoxic factor can be detected in the culture supernatant as early as 48 hours post-infection, with levels sustained until at least 96 hours mdpi.com. In patients with dengue fever and DHF, the cytotoxic factor is detectable in the culture supernatants of their PBMCs from day 1 to day 20 of the illness, with peak production occurring within the first four days nih.gov. This kinetic profile in humans mirrors observations in murine models, where the factor is detectable from days 5-6 post-infection, peaks around days 9-11, and becomes undetectable after day 16 nih.gov.
Table 2: Production Kinetics of this compound
| System | Time of Appearance | Peak Production | Duration of Detectability | References |
| Human (in vitro) | 48 hours post-infection | Not specified | Up to 96 hours | mdpi.com |
| Human (in vivo) | Day 1 of illness | Days 1-4 of illness | Up to day 20 of illness | nih.gov |
| Murine (in vivo) | Days 5-6 post-infection | Days 9-11 post-infection | Up to day 16 post-infection | nih.gov |
Molecular Inhibition of Factor Production (e.g., Cycloheximide, Mitomycin C)
The synthesis of the dengue virus-induced cytotoxic factor can be inhibited by certain molecular compounds. Studies have shown that treatment with the protein synthesis inhibitor cycloheximide and the DNA cross-linking agent mitomycin C can inhibit the production of this cytotoxic factor nih.gov. This suggests that both ongoing protein synthesis and cell proliferation are necessary for the generation of the factor by the producer cells.
Endogenous Regulation by Autoantibodies to the Cytotoxic Factor
An important endogenous mechanism for regulating the activity of the cytotoxic factor involves the production of autoantibodies against it. The presence and levels of these autoantibodies have been investigated in dengue patients with varying disease severity mdpi.com. Patients with milder forms of dengue fever tend to have the highest levels of these autoantibodies mdpi.com. Conversely, the levels of these autoantibodies decline sharply with the increasing severity of DHF, being lowest in patients with DHF grade IV mdpi.com. This inverse correlation suggests that autoantibodies to the cytotoxic factor may play a protective role by neutralizing its pathogenic effects, and their absence could contribute to the development of more severe disease mdpi.com. The highest levels of these protective autoantibodies are typically found in dengue fever patients more than nine days into their illness mdpi.com.
Temporal Dynamics and Secretion Profiles of Factor Production
The production and secretion of the this compound (CF) follow a specific timeline, which has been delineated through both in vitro and in vivo studies. This cytokine is primarily produced by T lymphocytes upon stimulation by the dengue type 2 virus (DV). nih.govnih.gov Specifically, research has identified CD4+ T cells as the producers of the human cytotoxic factor (hCF). nih.gov
In vitro studies using human peripheral blood mononuclear cells (PBMC) have shown that hCF begins to appear in the culture supernatants 48 hours after infection with the dengue virus. nih.gov The presence of the factor is sustained in these cultures for up to 96 hours. nih.gov This indicates a delayed but persistent secretion profile in response to the virus in a controlled laboratory setting.
Similarly, studies on murine spleen cell cultures stimulated with DV have demonstrated a peak in the production of both CF and nitrite (B80452) (NO2-), a molecule induced by CF, at 72 hours post-stimulation. nih.govias.ac.in This corroborates the timeline observed in human cell cultures, suggesting a consistent pattern of production across different models.
In vivo studies in mice infected with dengue type 2 virus have revealed a corresponding timeline of cytotoxic activity. The peak of this activity in the spleen, which is correlated with the presence of CF, is observed between 8 and 11 days after infection. nih.govias.ac.in This in vivo timeline is longer than that observed in vitro, likely reflecting the more complex dynamics of a whole-organism immune response.
An important aspect of the biogenesis of dengue-related cytotoxicity is the induction of a secondary cytotoxin, termed CF2, by the initial cytotoxic factor. nih.gov CF stimulates macrophages to produce and secrete CF2. nih.govnih.gov The production of CF2 by macrophages is a rapid and transient process. Once stimulated by CF, CF2 is present in macrophages for 4 hours. nih.gov Following this production, the macrophages enter a refractory period of 48 hours before they can be re-stimulated to produce CF2. nih.gov
The following tables summarize the key findings regarding the temporal dynamics of the production of the this compound and the subsequent cytotoxin CF2.
Table 1: Temporal Dynamics of this compound (CF) Production
| Model System | Cell Type | Event | Time Point | Source |
|---|---|---|---|---|
| In vitro (Human) | Peripheral Blood Mononuclear Cells (PBMC), T-enriched cells | Appearance of hCF in supernatant | 48 hours post-infection | nih.gov |
| In vitro (Human) | Peripheral Blood Mononuclear Cells (PBMC), T-enriched cells | Persistence of hCF in supernatant | Until at least 96 hours post-infection | nih.gov |
| In vitro (Mouse) | Spleen cells | Peak production of CF | 72 hours post-stimulation | nih.govias.ac.in |
| In vivo (Mouse) | Spleen | Peak cytotoxic activity (correlates with CF) | 8-11 days post-infection | nih.govias.ac.in |
Table 2: Secretion Profile of Macrophage-Derived Cytotoxin (CF2) Induced by CF
| Model System | Inducing Factor | Producing Cell | Event | Time Point/Duration | Source |
|---|---|---|---|---|---|
| In vivo (Mouse) | Cytotoxic Factor (CF) | Macrophages | Presence of CF2 in macrophages post-stimulation | 4 hours | nih.gov |
| In vivo (Mouse) | Cytotoxic Factor (CF) | Macrophages | Refractory period for CF2 re-stimulation | 48 hours | nih.gov |
Biochemical and Molecular Characterization of the Dengue 2 Virus Induced Cytotoxic Factor
Isolation and Purification Methodologies
The initial step in characterizing the cytotoxic factor is its isolation from complex biological samples, such as the supernatant of cultured spleen cells from infected mice. This process involves a multi-step approach to separate the protein of interest from other cellular components.
Chromatography is a cornerstone of the purification process for the dengue-2 virus-induced cytotoxic factor. Early studies utilized DEAE-cellulose chromatography , a type of ion-exchange chromatography, to separate the cytotoxic factor from other proteins in the cell culture supernatant. nih.gov In one such protocol, a related cytotoxic factor, Factor I, was eluted from a DEAE-cellulose column using a 30 mM aminoethanol/HCl buffer at pH 8.0, while a second factor, Factor II, required a much higher concentration of 325 mM of the same buffer for elution, indicating a stronger binding to the column. nih.gov
More advanced techniques such as Fast Protein Liquid Chromatography (FPLC) have been employed for a more rapid and high-resolution purification. nih.govcapes.gov.br Reports indicate that the cytotoxic factor can be effectively purified in a single step using FPLC. nih.govcapes.gov.br While the specific details of the FPLC protocol, including the type of column and the precise elution gradient, are not extensively detailed in the available literature, its application underscores a significant advancement in obtaining a highly purified protein for further analysis.
Physicochemical Properties and Stability Analysis
Understanding the physicochemical properties of the cytotoxic factor provides insights into its structure and function under various environmental conditions.
The this compound is known to be heat-labile , meaning it loses its biological activity when exposed to elevated temperatures. While specific quantitative data on the temperature-dependent loss of activity is not extensively documented in publicly available research, this characteristic suggests that its three-dimensional structure is critical for its cytotoxic function and is susceptible to thermal denaturation.
Furthermore, the factor is reported to be unstable at acidic and alkaline pH . This indicates that its activity is optimal within a specific pH range, and deviations to either more acidic or more alkaline conditions lead to a loss of function. The dengue virus itself undergoes significant structural changes in response to shifts in pH, with acidic conditions triggering fusogenic transformations in the envelope protein. nih.gov This sensitivity to pH is a common feature of many proteins, where changes in hydrogen ion concentration can alter the ionization state of amino acid residues, thereby disrupting the protein's native conformation and activity.
The cytotoxic factor is sensitive to proteases, as demonstrated by its inactivation by trypsin . This susceptibility to proteolytic enzymes confirms its proteinaceous nature. Moreover, its cytotoxic activity is significantly inhibited in a dose-dependent manner by pretreatment with protease inhibitors such as bovine pancreatic trypsin inhibitor (BPTI) and phenylmethylsulphonyl fluoride (B91410) (PMSF) . nih.gov Inhibition to a lesser extent is observed with soya-bean trypsin inhibitor (SBTI) and leupeptin. nih.gov This sensitivity profile not only confirms that the factor is a protein but also suggests that it may itself possess proteinase-like activity, a characteristic that has been further investigated. nih.gov
Molecular Mass and Isoelectric Point Determination
Determining the molecular mass and isoelectric point (pI) are fundamental steps in the characterization of any protein.
The molecular mass of the native this compound has been determined to be approximately 45 kDa by native polyacrylamide gel electrophoresis (PAGE). nih.govcapes.gov.br Interestingly, when subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), which denatures the protein and separates its subunits, the factor dissociates into two distinct bands of 20 kDa and 25 kDa . nih.govcapes.gov.br This indicates that the native cytotoxic factor is a heterodimeric protein composed of two non-identical subunits.
The isoelectric point (pI) of the cytotoxic factor, the pH at which the protein has no net electrical charge, has been identified as pH 6.5 . nih.govcapes.gov.br This property is crucial for developing effective purification strategies, particularly for ion-exchange chromatography.
Table 1: Physicochemical and Molecular Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Mass (Native) | 45 kDa | capes.gov.br, nih.gov |
| Molecular Mass (Subunits) | 20 kDa and 25 kDa | capes.gov.br, nih.gov |
| Isoelectric Point (pI) | pH 6.5 | capes.gov.br, nih.gov |
| Heat Stability | Labile | |
| pH Stability | Unstable at acidic and alkaline pH | |
| Protease Sensitivity | Sensitive to trypsin; inhibited by BPTI and PMSF | nih.gov |
Primary Amino Acid Sequence Analysis and Uniqueness Assessment
The primary structure, or amino acid sequence, provides the most fundamental level of a protein's identity.
Analysis of the N-terminus of the purified this compound has revealed a sequence of 19 amino acids . nih.gov Crucially, a comparison of this N-terminal sequence with those of other known cytotoxic proteins has shown that the dengue-induced cytotoxic factor is unique. nih.gov This finding suggests that it is a novel cytotoxic protein induced by a viral infection. While the specific 19-amino-acid sequence is not available in the cited public literature, the Northern blot analysis using oligonucleotide probes based on this sequence has been instrumental in identifying the mRNA for the human equivalent of this cytotoxic factor (hCF) in T-lymphocytes. nih.gov This underscores the uniqueness and significance of this protein in the context of dengue virus pathogenesis.
Gene Expression and Transcriptional Regulation of the Factor's mRNA
The production of the this compound is a complex process initiated at the level of gene transcription. Following infection with the dengue-2 virus (DENV-2), specific host immune cells are stimulated to transcribe the messenger RNA (mRNA) that encodes this potent cytotoxic molecule. Research has identified key cellular sources and has begun to unravel the regulatory mechanisms governing the expression of the gene encoding this factor.
Cellular Origin and mRNA Detection
Early studies identified that the cytotoxic factor is produced by peripheral blood mononuclear cells (PBMCs) upon DENV-2 infection. Further investigation pinpointed T-lymphocytes, and more specifically CD4+ T-cells, as the primary producers of this cytotoxic factor. The presence of the corresponding mRNA in these cells has been confirmed through molecular biology techniques.
One of the key methods used to identify the expression of the gene for the human cytotoxic factor (hCF) was Northern blot analysis. In these experiments, RNA extracted from DENV-2 infected cell cultures was probed to detect the specific mRNA sequence.
| Cell Type | DENV-2 Infection Status | mRNA for Cytotoxic Factor Detected | Detection Method | Reference |
| Peripheral Blood Mononuclear Cells (PBMC) | Infected | Yes | Northern blot | nih.gov |
| T-lymphocytes (enriched) | Infected | Yes | Northern blot | nih.gov |
| CD4+ T-cells | Infected | Yes (inferred) | Abrogation of production with anti-CD4 antibodies | nih.gov |
| CD8+ T-cells | Infected | No (inferred) | No abrogation with anti-CD8 antibodies | nih.gov |
| B-cells | Infected | No | Not detected in culture supernatant | nih.gov |
| Monocytes | Infected | No | Not detected in culture supernatant | nih.gov |
This table summarizes the key findings on the cellular sources of the this compound mRNA.
Putative Identity and Transcriptional Regulation
While early research referred to this molecule as the "this compound," subsequent evidence strongly suggests that this factor is, or is closely related to, Tumor Necrosis Factor-alpha (TNF-α) and/or Lymphotoxin-alpha (LT-α). nih.gov Both are potent cytokines with cytotoxic capabilities and are known to be produced by T-cells during viral infections, including dengue. nih.govfrontiersin.org The gene for TNF-α and LT-α are located in close proximity within the major histocompatibility complex (MHC) on chromosome 6 in humans. nih.gov
The transcriptional regulation of the TNF-α gene, a likely candidate for the cytotoxic factor, is a tightly controlled process involving a variety of transcription factors. The promoter region of the TNF-α gene contains binding sites for several of these regulatory proteins, which can be activated in response to viral infection.
| Transcription Factor/Regulatory Element | Role in TNF-α Gene Regulation | Relevance to DENV-2 Infection | Reference |
| Nuclear Factor-kappa B (NF-κB) | A key transcription factor that binds to the TNF-α promoter, leading to a significant increase in gene transcription. | DENV-2 infection is known to activate the NF-κB pathway, which would lead to the induction of TNF-α expression. | nih.gov |
| Activator protein 1 (AP-1) | A transcription factor complex that works synergistically with NF-κB to enhance TNF-α transcription. | AP-1 is activated by various cellular stresses, including viral infections. | |
| Early growth response protein 1 (EGR-1) | A transcription factor that can regulate TNF-α production. | Upregulated in innate lymphoid cells during dengue infection. nih.gov | |
| TNF-α promoter polymorphisms (e.g., -308G/A) | Genetic variations in the promoter region can affect the rate of TNF-α transcription. | The -308A allele, a stronger transcriptional activator, has been associated with higher TNF-α production and potentially more severe dengue disease. nih.gov |
This table outlines the major transcriptional regulators of the TNF-α gene, a probable identity for the this compound.
Cellular and Molecular Mechanisms of Action of the Dengue 2 Virus Induced Cytotoxic Factor
Identification and Specificity of Target Cells
The dengue-2 virus-induced cytotoxic factor exhibits a selective cytotoxicity profile, targeting specific subpopulations of immune cells. This specificity is crucial in understanding the dysregulation of the immune response observed during dengue infection.
Macrophage Subpopulations (e.g., H2-A negative and positive)
The initial cytotoxic factor (CF), produced by T lymphocytes, demonstrates a differential effect on macrophage subpopulations based on their expression of the H2-A (murine MHC class II) antigen. Specifically, CF induces H2-A positive macrophages to produce a secondary cytotoxin, known as macrophage cytotoxin (CF2) nih.govnih.gov. In contrast, the primary cytotoxic factor's direct targets for killing are the H2-A negative macrophages oup.com.
The second cytotoxin, CF2, produced by the H2-A positive macrophages, in turn, exhibits broader cytotoxicity, killing both H2-A positive and H2-A negative macrophage populations oup.com. This two-step mechanism suggests an amplification loop in the cytotoxic pathway initiated by the dengue virus infection.
| Cytotoxic Factor | Macrophage Subpopulation | Effect | Reference |
|---|---|---|---|
| Cytotoxic Factor (CF) | H2-A positive | Induces production of CF2 | nih.govnih.gov |
| Cytotoxic Factor (CF) | H2-A negative | Cell death | oup.com |
| Macrophage Cytotoxin (CF2) | H2-A positive | Cell death (autocrine) | oup.com |
| Macrophage Cytotoxin (CF2) | H2-A negative | Cell death (paracrine) | oup.com |
T Lymphocyte Subpopulations (e.g., CD4+, CD8+)
Both CD4+ and CD8+ T lymphocyte subpopulations are susceptible to the cytotoxic effects of the macrophage-derived cytotoxin, CF2 oup.com. The killing of these T cells occurs in a paracrine fashion oup.com. The susceptibility of both helper (CD4+) and cytotoxic (CD8+) T cells to CF2-mediated apoptosis contributes significantly to the immune dysregulation seen in dengue infections uni.lu. This depletion can impair the host's ability to mount an effective antiviral response. While dengue virus infection is known to activate and expand both CD4+ and CD8+ T cells with cytotoxic potential, the action of CF2 represents a counter-regulatory mechanism that can lead to immune cell depletion nih.govasm.orgfrontiersin.org. Studies have shown that during acute dengue infection, both CD4+ and CD8+ T cells can become more susceptible to apoptosis uni.lu.
Other Susceptible Cell Types (e.g., Mast Cells)
Mast cells are another critical target of the this compound. Dengue virus infection can directly trigger mast cell degranulation, releasing a host of inflammatory mediators such as histamine, proteases, and cytokines nih.govelifesciences.orgplos.org. This activation is a key contributor to the vascular leakage that is a hallmark of severe dengue disease elifesciences.orgelifesciences.org. The cytotoxic factor contributes to this process, as it has been shown to induce the release of histamine, which increases capillary permeability oup.com. The degranulation of mast cells not only contributes to plasma leakage but also recruits other immune cells to the site of inflammation, further perpetuating the immune response nih.govplos.org.
Receptor-Ligand Interactions and Signal Transduction Pathways
The cytotoxic effects of CF2 are mediated through specific binding to a receptor on the surface of target cells. The characterization of this receptor and its interaction with CF2 is fundamental to understanding the molecular basis of its cytotoxicity.
Characterization of the Macrophage Cytotoxin (CF2) Receptor (CF2-R) on T Cells
Research has led to the identification and purification of a specific receptor for CF2, termed CF2-R, on the plasma membrane of murine T cells oup.comnih.gov. The purified CF2-R is a protein with a molecular weight of 90-95 kDa, as determined by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and immunoblot analysis oup.comnih.gov. When CF2 binds to its receptor, the resulting complex has a molecular weight of 100-110 kDa, as demonstrated by chemical crosslinking studies oup.comnih.gov. The biological significance of this receptor is confirmed by the observation that pretreatment of target T cells with anti-CF2-R antisera can inhibit the cytotoxic activity of CF2 in a dose-dependent manner oup.comnih.gov. Interestingly, a CF2-R has also been identified on normal human peripheral blood mononuclear cells, suggesting a potential role for this receptor-ligand system in the immunopathogenesis of human dengue virus disease oup.comnih.gov.
Receptor Binding Kinetics and Affinity Analysis
The interaction between CF2 and its receptor on T cells is characterized by high affinity. Scatchard analysis of receptor binding assays has revealed the presence of a single class of high-affinity receptors for CF2 on murine T cells oup.comnih.gov.
| Parameter | Value | Reference |
|---|---|---|
| Dissociation Constant (Kd) | 1.0309 nM | oup.comnih.gov |
| Number of Receptors per Cell | ~22,000 | oup.comnih.gov |
The binding of radiolabeled CF2 to murine T cells is a saturable and specific process, further indicating a receptor-mediated interaction oup.comnih.gov. The high affinity of this interaction ensures that even at low concentrations, CF2 can effectively bind to its target T cells and induce a cytotoxic response. This potent interaction underscores the significant role of the CF2/CF2-R system in the immunopathology of dengue virus infection.
Early Intracellular Signaling Events (e.g., Calcium Ion Influx)
The cytotoxic activity of mediators induced by the dengue virus is critically dependent on early intracellular signaling events, most notably the influx of calcium ions (Ca2+). nih.govnih.gov Research demonstrates that the cytotoxic activity of macrophage-produced cytotoxin (CF2) is obligatory on the presence of Ca2+. nih.gov CF2 prepared in a calcium-free medium shows no cytotoxic effect on target cells. However, its cell-killing ability is restored upon the addition of calcium chloride to the medium, with an optimal concentration identified at 10⁻⁴ M. nih.gov
This dependency is linked to the ability of CF2 to induce a rapid influx of Ca2+ into susceptible target cells, specifically macrophages and T lymphocytes. nih.govnih.gov The process is mediated by calcium channels, as the application of channel-blocking drugs such as verapamil (B1683045) and nifedipine (B1678770) effectively inhibits both the CF2-induced calcium influx and the consequent cytotoxicity. nih.govnih.gov These findings establish that an increase in intracellular Ca2+ concentration is a crucial and early event in the cascade that leads to cell death. nih.gov
Induction and Mediation by Secondary Cytotoxic Mediators
The primary cytotoxic factor (CF) produced by T-lymphocytes acts as an initiator, inducing other cells, particularly macrophages, to produce and release a range of secondary cytotoxic mediators. nih.govnih.gov These secondary molecules amplify the initial cytotoxic signal and are directly responsible for much of the subsequent cellular damage.
In response to the dengue virus-induced cytotoxic factor (CF), macrophages are stimulated to produce a secondary cytotoxin, designated as CF2. nih.govnih.govnih.gov This induction occurs in macrophages from both the spleen and the peritoneum. nih.govnih.gov CF2 is produced through an induction process and is found both intracellularly and secreted from the cells. nih.gov The production of CF2 in vivo has been demonstrated in mice infected with the dengue virus (DV) and also following direct inoculation with CF. nih.gov Macrophage-depleted mice fail to produce CF2, confirming that macrophages are the responsible cell type for its in vivo production. nih.gov
CF2 is a potent, low-molecular-weight substance that primarily targets and kills macrophages and some T-lymphocytes, while having no effect on B-lymphocytes. nih.govias.ac.in Its action appears to amplify the effects of the initial cytotoxic factor. nih.gov
Table 1: Properties of Macrophage Cytotoxin (CF2)
| Property | Description | Source(s) |
|---|---|---|
| Origin | Produced by macrophages upon induction by Dengue Virus-Induced Cytotoxic Factor (CF). | nih.gov, nih.gov, nih.gov |
| Physical State | Low molecular weight, dialyzable, and non-sedimentable on ultracentrifugation. | nih.gov, ias.ac.in |
| Stability | Heat-labile; unstable in acidic or alkaline pH conditions. | nih.gov, ias.ac.in |
| Susceptibility | Sensitive to trypsin, indicating a proteinaceous nature. | nih.gov, ias.ac.in |
| Target Cells | Primarily cytotoxic to macrophages and some T-lymphocytes. | nih.gov, ias.ac.in |
| Mechanism | Adsorbs onto target cells to exert its effect. | nih.gov, ias.ac.in |
The cytotoxic cascade involves the generation of highly reactive molecules, including nitric oxide (NO) and superoxide (B77818) anions (O₂⁻). The cytotoxic factor (CF) and its secondary mediator, CF2, stimulate macrophages and T cells to produce NO. ias.ac.in Maximum NO production is observed approximately 45 minutes after treatment with CF. ias.ac.in
Simultaneously, both CF and CF2 induce a respiratory burst in spleen cells, leading to the production of reactive oxygen species (ROS), including superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂). nih.govresearchgate.netias.ac.in The peak production of O₂⁻ occurs around 45 minutes after stimulation. nih.govias.ac.in Studies using superoxide dismutase (SOD), an enzyme that converts superoxide to hydrogen peroxide, have shown that inhibiting O₂⁻ also inhibits cytotoxicity, indicating that the superoxide anion itself is essential for the cell-killing activity. nih.govresearchgate.net The cytotoxic mechanism is believed to involve the reaction of NO and O₂⁻ to form the highly damaging molecule, peroxynitrite. nih.govnih.gov This entire process is calcium-dependent, as Ca2+ channel blockers inhibit the production of these reactive species. nih.gov
Table 2: Key Reactive Mediators Induced by Cytotoxic Factors
| Mediator | Producing Cells | Inducing Factor(s) | Key Findings | Source(s) |
|---|---|---|---|---|
| Nitric Oxide (NO) | Macrophages, T cells | CF | Production peaks at 45 minutes post-stimulation. | ias.ac.in |
| Superoxide Anion (O₂⁻) | Macrophages, T cells | CF, CF2 | Production peaks at 45 minutes; essential for cytotoxicity. | nih.gov, researchgate.net, ias.ac.in |
| Hydrogen Peroxide (H₂O₂) | Macrophages, T cells | CF, CF2 | Production follows that of O₂⁻. | nih.gov, researchgate.net |
| Peroxynitrite (ONOO⁻) | N/A (formed by reaction) | N/A | Suggested as the ultimate killing molecule from the reaction of NO and O₂⁻. | nih.gov, nih.gov |
During dengue virus infection, the cyclooxygenase-2 (COX-2)/prostaglandin E2 (PGE2) signaling pathway is significantly activated. frontiersin.orgnih.gov Studies have shown that DENV-2 infection leads to a marked increase in COX-2 expression and subsequent production of PGE2 in various cell types, including human hepatoma cells. nih.govresearchgate.net This induction is not merely a byproduct of infection; it actively facilitates viral replication. frontiersin.orgnih.gov
The activation of this pathway is regulated by complex cellular signaling, including the NF-κB pathway. nih.govresearchgate.netnih.gov Dengue virus infection triggers signaling cascades that lead to the activation of NF-κB, which in turn promotes the transcription of the COX-2 gene. nih.gov The resulting increase in PGE2 production creates a cellular environment that is more favorable for the virus. nih.govresearchgate.net While direct induction by the initial cytotoxic factor has not been fully elucidated, the activation of this inflammatory pathway is a key component of the host response in which the cytotoxic factor operates.
Mechanisms of Programmed Cell Death Induction
The culmination of the signaling events and secondary mediator production initiated by the this compound is the induction of programmed cell death, or apoptosis, in target cells. nih.govnih.gov This is a regulated process involving the activation of specific enzymatic cascades that dismantle the cell in a controlled manner.
Dengue virus infection triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.govfrontiersin.org A central feature of these pathways is the activation of a family of proteases known as caspases. nih.govmdpi.com
Several dengue viral proteins, including the NS3 protease and the envelope protein, can initiate apoptosis. mdpi.commdpi.comresearchgate.net The extrinsic pathway can be triggered when viral components lead to the upregulation of death receptors like Fas on the cell surface. scielo.br This can lead to the activation of initiator caspase-8, which in turn activates the main executioner caspase, caspase-3. frontiersin.orgmdpi.com
The intrinsic pathway involves changes in the mitochondrial membrane, leading to the release of cytochrome c. nih.gov This event triggers the formation of the apoptosome, a complex that activates caspase-9, which then also activates caspase-3. nih.govnih.gov Once activated, caspase-3 carries out the execution phase of apoptosis. It cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including the fragmentation of chromosomal DNA into smaller pieces. nih.govnih.gov Studies have demonstrated that the dengue envelope protein can induce caspase-3-mediated death in endothelial cells, contributing to vascular pathology. mdpi.com
Table 3: Components of Dengue-Induced Apoptosis
| Component | Role in Apoptosis | Pathway | Source(s) |
|---|---|---|---|
| Fas Death Receptor | Upregulated on infected cells, initiating the extrinsic pathway. | Extrinsic | scielo.br |
| Caspase-8 | Initiator caspase activated by death receptor signaling. | Extrinsic | frontiersin.org, mdpi.com |
| Mitochondria | Releases cytochrome c to initiate the intrinsic pathway. | Intrinsic | nih.gov, usp.br |
| Caspase-9 | Initiator caspase activated by the apoptosome complex. | Intrinsic | nih.gov, nih.gov |
| Caspase-3 | Key executioner caspase, activated by both pathways. | Execution | nih.gov, mdpi.com |
| DNA Fragmentation | A final hallmark of apoptosis, resulting from caspase-3 activity. | Execution | nih.gov |
Modulation of Anti-Apoptotic Proteins (e.g., Bcl-2)
The Dengue-2 virus manipulates the host cell's apoptotic machinery to balance viral replication and cell death. A key target in this process is the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of apoptosis. mdpi.com Research indicates that DENV-2 infection can lead to a reduction in the anti-apoptotic protein Bcl-2, which is associated with the control of programmed cell death. researchgate.net
Studies using different cell lines have shown that the virus's impact on apoptosis can be cell-specific. core.ac.uknih.gov In fibroblast-like cells, overexpression of Bcl-2 has been shown to delay the onset of DENV-2-induced apoptosis, which can lead to the establishment of a persistent infection. core.ac.uknih.gov However, in neuronal cells, stable expression of Bcl-2 failed to block the apoptotic process initiated by the virus. core.ac.uknih.gov This suggests that DENV-2 may trigger biochemically distinct apoptotic pathways depending on the host cell type. core.ac.uknih.gov
Furthermore, specific viral components have been identified as inducers of apoptosis through Bcl-2-mediated pathways. A subgenomic RNA derived from the 3' untranslated region of the DENV-2 genome has been shown to be significant for the virus's cytopathicity and its ability to induce apoptosis. nih.gov This subgenomic RNA modulates the phosphatidylinositol 3-kinase (PI3k)/Akt signaling pathway through a mechanism related to Bcl-2, ultimately resulting in apoptotic cell death. nih.gov
Effects on Host Cell Viability and Metabolic Activity
The cytotoxic factors induced by DENV-2 significantly impact the viability and metabolic state of host cells. While viral infection can lead to programmed cell death, the virus also manipulates host metabolism to create a favorable environment for its own replication. biorxiv.orgnih.gov Studies have shown that DENV-2 infection can upregulate glycolysis more potently than other serotypes, altering the host's glucose metabolism to meet the high energy demands of viral production. nih.gov The virus activates the PI3K/Akt/mTOR signaling pathway, which not only enhances glycolytic activity but also promotes cell survival in the early stages of infection by inhibiting caspase-dependent apoptosis. nih.gov
Despite these pro-survival manipulations, DENV-2 infection ultimately leads to a reduction in cell viability. biorxiv.org The virus induces significant oxidative stress in infected cells, characterized by the accumulation of reactive oxygen species (ROS). nih.govmdpi.com This disruption of the cell's redox balance can damage cellular components and contribute to cell death. mdpi.com Interestingly, while DENV-2 infection induces ROS, the addition of exogenous ROS, such as hydrogen peroxide (H2O2), has been found to inhibit DENV-2 infection in a dose-dependent manner, suggesting a complex relationship between oxidative stress and the viral life cycle. nih.gov Clinical isolates of DENV-2 have been observed to keep infected liver cells metabolically active, counteracting some of the cytotoxic effects to ensure the completion of the viral replication cycle. biorxiv.org
Influence on Host Gene Expression and Regulatory Networks
Differential Gene Expression Profiling in Infected Cells
Dengue-2 virus infection profoundly alters the host cell's transcriptional landscape. Gene expression profiling studies using microarrays and quantitative PCR have identified a significant number of differentially expressed genes in infected cells and in blood samples from patients. nih.govnih.gov These studies reveal a broad host response, with changes in the expression of genes involved in the immune response, apoptosis, and antiviral defense mechanisms. nih.govias.ac.in
Infection models using human cell lines like A549 and HepG2 have shown that DENV-2 replication triggers the differential expression of dozens of genes. nih.gov A study on the midgut tissue of Aedes aegypti mosquitoes identified 31 differentially expressed genes 2.5 days after DENV-2 infection, with 11 being upregulated and 20 downregulated. frontiersin.org In human patients, gene expression patterns vary with disease severity, with a larger number of genes and pathways affected in Dengue Hemorrhagic Fever (DHF) compared to Dengue Fever (DF). nih.gov Genes involved in the innate immune response showed weaker activation in patients who later developed DHF, while genes associated with apoptosis were expressed at higher levels. researchgate.net
| Gene Category | Upregulated Genes | Downregulated Genes | Reference |
|---|---|---|---|
| Immune/Antiviral Response | IP-10 (CXCL10), I-TAC (CXCL11), OAS, MxA, Galectin-9, IFIT1, IFIT3, OAS1, ISG15 | Various, depending on study | nih.govias.ac.in |
| Apoptosis | IAP1 (Inhibitor of Apoptosis-1) | Various, depending on study | ias.ac.inresearchgate.net |
| Mosquito Midgut Genes | Immunity/Oxidative Stress related genes | Nucleic acid/protein process related genes | frontiersin.org |
Activation of Stress, Defense, and Immune Response Pathways
DENV-2 infection triggers a multi-faceted host response involving the activation of cellular stress, defense, and innate immune pathways. A primary response is the induction of oxidative stress, leading to the accumulation of ROS. nih.gov This, in turn, activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the cellular antioxidant response. nih.govresearchgate.net Nrf2 translocates to the nucleus to promote the transcription of antioxidant genes, such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD2), in an attempt to mitigate the oxidative damage. nih.govresearchgate.net
The virus also induces endoplasmic reticulum (ER) stress, which can activate protein kinase R-like ER kinase (PERK). dntb.gov.ua This kinase can facilitate Nrf2-mediated transcriptional activation of specific host factors. dntb.gov.ua Concurrently, the host's innate immune system recognizes the virus through various pattern recognition receptors (PRRs). nih.gov This recognition leads to the activation of transcription factors like interferon regulatory factor 3 (IRF3) and NF-κB, which drive the expression of antiviral genes and inflammatory cytokines, respectively. nih.govnih.gov These interconnected pathways represent the host's attempt to control viral replication and clear the infection, but their dysregulation can also contribute to the pathology of severe dengue disease. nih.gov
Regulation of Inflammatory Cytokines and Chemokines (e.g., TNF-α, IL-1β, IL-8, IP-10, I-TAC)
A hallmark of DENV-2 infection is the dysregulated production of a wide array of inflammatory cytokines and chemokines, often described as a "cytokine storm" in severe cases. mdpi.comnih.gov This excessive inflammatory response is a major contributor to the pathogenesis of DHF, leading to increased vascular permeability and plasma leakage. mdpi.comnih.govoup.com
Studies in infected patients and in vitro cell culture models have consistently shown elevated levels of several key pro-inflammatory mediators. nih.govnih.gov Tumor necrosis factor-alpha (TNF-α) is a critical factor, with higher levels being associated with severe disease. mdpi.com TNF-α can directly induce vascular permeability and cell death. mdpi.com Interleukin-1β (IL-1β) is another crucial cytokine activated by DENV-2 through the NLRP3 inflammasome, and it has been shown to induce tissue injury and vascular leakage. nih.gov
Chemokines, which are responsible for recruiting immune cells to the site of infection, are also highly upregulated. Notably, Interferon-gamma-inducible protein 10 (IP-10/CXCL10) and Interferon-inducible T-cell alpha chemoattractant (I-TAC/CXCL11), both ligands for the CXCR3 receptor, are among the most highly induced genes and proteins observed in infected cells and patient plasma. nih.gov Elevated levels of Interleukin-8 (IL-8/CXCL8) are also commonly found. nih.gov
| Mediator | Observed Regulation | Associated Pathogenesis | Reference |
|---|---|---|---|
| TNF-α | Upregulated | Contributes to inflammation, vascular permeability, cell death; associated with severe disease. | dntb.gov.uamdpi.comnih.gov |
| IL-1β | Upregulated (via NLRP3 inflammasome) | Induces tissue injury and vascular leakage. | nih.gov |
| IL-8 (CXCL8) | Upregulated | Pro-inflammatory chemokine, contributes to immune cell recruitment. | nih.gov |
| IP-10 (CXCL10) | Highly Upregulated | Potent chemoattractant for T cells, NK cells, and monocytes. | nih.govnih.govnih.gov |
| I-TAC (CXCL11) | Highly Upregulated | Chemoattractant for activated T cells. | nih.gov |
Interference with Toll-Like Receptor (TLR) Signaling and Downregulation of Cytokine Production
Toll-Like Receptors (TLRs) are a critical component of the innate immune system, responsible for recognizing pathogen-associated molecular patterns (PAMPs) and initiating an immune response. nih.gov DENV-2 interacts with and modulates several TLR pathways, with complex outcomes for both viral replication and host pathogenesis. nih.govfrontiersin.org
TLR3 and TLR7, which recognize double-stranded and single-stranded RNA respectively, are key sensors of DENV-2 in the endosomes of immune cells like macrophages and dendritic cells. nih.gov Activation of TLR3 signaling can have a protective, antiviral effect by inducing the production of type I interferons, such as IFN-β, which inhibit viral replication. sigmaaldrich.complos.org
However, DENV-2 can also exploit or interfere with these pathways. The viral non-structural protein NS1 can activate cells and induce the production of pro-inflammatory cytokines like IL-6 and TNF-α via TLR2 and TLR6. nih.gov Furthermore, while TLR7 sensing of DENV ssRNA can lead to type I IFN production, it is also strongly implicated in the production of inflammatory cytokines (TNF and IL-6) that contribute to the pathology of severe dengue. nih.gov This indicates that while TLRs are essential for initiating an antiviral response, their signaling can also be subverted by the virus to drive the excessive inflammation characteristic of severe dengue disease. frontiersin.orgnih.gov
Role of General Control Nonderepressible 2 (GCN2) Kinase in Antiviral Response and Signaling Modulation
General Control Nonderepressible 2 (GCN2) kinase, a crucial nutrient sensor, plays a significant role in maintaining cellular homeostasis, particularly during amino acid deprivation. nih.govnih.govfrontiersin.orgsigmaaldrich.com Recent scientific investigations have highlighted its antiviral potential against several RNA viruses, including the dengue virus (DENV). nih.govnih.govsigmaaldrich.comfrontiersin.org GCN2 is one of four intracellular kinases in eukaryotes that respond to cellular stress by phosphorylating the alpha subunit of the eukaryotic translational initiation factor (eIF2α), leading to a halt in protein synthesis. nih.govresearchgate.net This mechanism is a key component of the innate immune response to viral infections. uu.nl
Research has demonstrated that GCN2 exhibits a notable antiviral effect against the dengue virus. nih.govfrontiersin.org Studies using GCN2 deficient (GCN2-/-) mouse embryonic fibroblasts (MEFs) have shown a significant increase in DENV-2 infection and viral yield compared to wild-type (WT) MEFs. nih.govfrontiersin.org This suggests that GCN2 is a critical component of the host's defense system against DENV infection. frontiersin.org The antiviral action of GCN2 is linked to its ability to interfere with DENV replication, as evidenced by the higher accumulation of viral double-stranded RNA (dsRNA), a key intermediate in the DENV replication cycle, in GCN2-deficient cells. nih.govfrontiersin.org
The mechanism of GCN2's antiviral activity involves the modulation of specific cellular signaling pathways that are often exploited by the dengue virus for its replication and pathogenesis. A key pathway regulated by GCN2 is the COX-2/PGE2 signaling axis. nih.govnih.govfrontiersin.org
GCN2-Mediated Suppression of DENV-Induced COX-2/PGE2 Signaling
Dengue virus infection leads to a substantial increase in the expression of Cyclooxygenase-2 (COX-2) and the production of Prostaglandin E2 (PGE2), key inflammatory mediators associated with severe dengue. nih.govfrontiersin.org The nutrient sensor GCN2 has been found to effectively suppress this DENV-induced COX-2/PGE2 signaling. nih.govnih.govfrontiersin.org In GCN2 deficient cells, DENV infection results in a hyperactivation of the COX-2/PGE2 pathway. frontiersin.org Conversely, the overexpression or activation of GCN2 effectively contains the DENV infection by inhibiting this inflammatory signaling cascade. nih.govnih.govfrontiersin.org
The regulatory effect of GCN2 on COX-2 expression occurs at the transcriptional level. nih.gov Further investigation into the molecular mechanism has revealed that GCN2 counteracts the activation of the NF-κB signaling pathway, which is a crucial regulator of COX-2 expression. nih.govnih.govfrontiersin.org DENV infection typically activates the Iκκ-NF-κB signaling pathway, leading to the nuclear translocation of NF-κB subunits and subsequent induction of COX-2 transcription. nih.gov GCN2 interferes with this process, thereby inhibiting the DENV-induced COX-2 signaling. nih.govfrontiersin.org The synergistic inhibitory effect on NF-κB has been observed when GCN2 overexpressed cells are treated with an NF-κB inhibitor, leading to a greater reduction in DENV-induced COX-2 promoter activity. nih.gov
The following table summarizes the key research findings on the role of GCN2 in antiviral response and signaling modulation during Dengue-2 virus infection.
| Experimental Condition | Key Findings | Implication |
| GCN2 Deficient (GCN2-/-) Cells | Increased DENV replication and viral yield. nih.govnih.govfrontiersin.org | GCN2 is crucial for controlling DENV infection. |
| Higher accumulation of DENV dsRNA intermediate. nih.govfrontiersin.org | GCN2 impedes the DENV replication cycle. | |
| Enhanced COX-2/PGE2 signaling. nih.govnih.govfrontiersin.org | GCN2 negatively regulates pro-inflammatory pathways during infection. | |
| Profound activation of the Iκκ-NF-κB signaling pathway. nih.govnih.govfrontiersin.org | GCN2 counteracts NF-κB activation to control inflammation. | |
| GCN2 Overexpression/Activation | Effective containment of DENV infection. nih.govnih.govfrontiersin.org | Enhancing GCN2 activity could be a therapeutic strategy. |
| Inhibition of COX-2/PGE2 signaling. nih.govnih.govfrontiersin.org | GCN2 mitigates virus-induced inflammation. |
Immunopathological and Pathogenic Roles of the Dengue 2 Virus Induced Cytotoxic Factor
Contribution to Immunosuppression in Dengue Virus Infection
The cytotoxic factor contributes to the immunosuppression observed during dengue virus infection by affecting various components of the immune system. nih.gov Studies have shown that this factor can lead to a reduction in immune cell populations and impair their functions, thereby weakening the host's ability to mount an effective immune response against the virus. nih.govnih.gov
Impairment of Cell-Mediated and Humoral Immune Responses
The cytotoxic factor significantly depresses both cell-mediated and humoral immune responses. nih.gov In experimental models, mice treated with CF showed a markedly suppressed immune response to sheep erythrocytes, a T-cell-dependent antigen. nih.govcapes.gov.br This was evidenced by a reduction in the delayed-type hypersensitivity (DTH) response, a measure of cell-mediated immunity. nih.gov Furthermore, the humoral immune response was also compromised, as indicated by a decrease in the number of antibody plaque-forming cells in the spleen. nih.gov The impairment of these two arms of the adaptive immune system highlights the potent immunosuppressive nature of the cytotoxic factor. nih.govfrontiersin.org
Table 1: Effects of Dengue-2 Virus-Induced Cytotoxic Factor on Immune Responses
| Immune Parameter | Observation | Implication | Reference |
|---|---|---|---|
| Splenic Cellularity | Reduction in total spleen cell count | Decrease in available immune cells | nih.govnih.gov |
| Delayed-Type Hypersensitivity | Depressed response | Impaired cell-mediated immunity | nih.gov |
| Antibody Plaque-Forming Cells | Decreased numbers in the spleen | Impaired humoral immunity | nih.gov |
Functional Alterations in Macrophages and T Lymphocytes
The cytotoxic factor induces significant functional alterations in key immune cells like macrophages and T lymphocytes. nih.govnih.gov In macrophages, CF has been shown to reduce their capacity to attach and ingest opsonized sheep erythrocytes, indicating an impairment of their Fc receptor-mediated phagocytic function. nih.gov This effect is dose-dependent, with the lowest phagocytic index observed within hours of exposure to CF. nih.gov
The cytotoxic factor itself is produced by T lymphocytes, specifically CD4+ T cells, upon induction by the dengue virus. nih.govnih.gov However, this factor, along with a secondary cytotoxin (CF2) produced by macrophages upon induction by CF, can kill both macrophages and some T cells. nih.govnih.govnih.gov This cytotoxic activity against the very cells involved in the immune response further exacerbates the immunosuppressive state. nih.govnih.gov Interestingly, CF selectively kills I-A-negative macrophages while inducing I-A-positive macrophages to produce CF2, which then kills both cell types. nih.gov This demonstrates a complex, two-step mechanism of cytotoxicity that contributes to immune dysregulation. nih.gov
Role in Vascular Permeability and Endothelial Dysfunction
A hallmark of severe dengue disease is increased vascular permeability, leading to plasma leakage and, in severe cases, shock. nih.govnih.gov The this compound is a key mediator in this process, directly affecting the integrity of the vascular endothelium. nih.govnih.gov
Direct Induction of Increased Capillary Permeability
Research has demonstrated that the cytotoxic factor directly induces an increase in capillary permeability. nih.govnih.gov Intraperitoneal inoculation of CF in mice results in a dose-dependent increase in the leakage of substances from blood vessels into the peritoneal cavity. nih.govnih.gov This effect is rapid, with peak leakage occurring around 30 minutes after administration, and the vascular integrity is typically restored within one to two hours. nih.govnih.gov The mechanism appears to involve the release of histamine, as the increased permeability can be blocked by H1 receptor antagonists. nih.govnih.gov Another cytotoxin, CF2, produced by macrophages in response to CF, also contributes to this increase in capillary permeability. nih.gov
Impact on Blood-Brain Barrier Integrity
Beyond its effects on peripheral capillaries, there is evidence to suggest that factors induced during dengue virus infection can impact the integrity of the blood-brain barrier (BBB). nih.gov While direct studies on the "this compound" and the BBB are limited in the provided search results, the systemic increase in vascular permeability and the neurotropic potential of the dengue virus suggest a plausible role for such cytotoxic factors in compromising the BBB. nih.govfrontiersin.org Neurological manifestations can occur during dengue infection, which could be facilitated by a breakdown of the BBB, allowing the virus or inflammatory mediators to enter the central nervous system. nih.govfrontiersin.org The ability of CF to induce widespread vascular leakage points towards its potential to contribute to the disruption of this critical barrier. nih.gov
Table 2: Role of this compound in Vascular Permeability
| Aspect of Vascular Permeability | Finding | Mechanism | Reference |
|---|---|---|---|
| Capillary Permeability | Direct and dose-dependent increase | Release of histamine | nih.govnih.gov |
| Onset and Duration | Peak leakage at 30 minutes, restored in 1-2 hours | Rapid and transient effect | nih.govnih.gov |
| Blood-Brain Barrier | Potential for disruption | Implied by systemic vascular leakage and neurotropic nature of the virus | nih.govnih.govfrontiersin.org |
Endothelial Cell Response to Cytotoxic Factors and Viral Components
The vascular endothelium is a primary target during severe dengue virus (DENV) infection, and its response to viral components and induced cytotoxic factors is central to the development of characteristic pathologies like vascular leakage. Research indicates that direct infection of endothelial cells by DENV-2 induces a cascade of events contributing to endothelial dysfunction. Infection of Human Brain Microvascular Endothelial Cells (HBMECs) with DENV-2 leads to the production of reactive oxygen species (ROS), which in turn promotes viral replication and induces cell death, ultimately increasing endothelial permeability frontiersin.org.
Viral components, specifically the DENV envelope protein domain III (EIII), have been identified as acting as a cytotoxic factor. Studies have shown that recombinant EIII can induce endothelial inflammation and damage, marked by increased expression of Fc-gamma receptor III (FcγRIII) and tissue factor (TF), and decreased thrombomodulin (TM) levels nih.gov. These changes are indicators of endothelial injury. In vitro experiments with human endothelial cells (HMEC-1) demonstrated that both recombinant EIII and the whole DENV virion can induce caspase-3-mediated endothelial cell death nih.gov. This apoptotic effect contributes to the breakdown of the endothelial barrier.
Furthermore, DENV infection of human endothelial cells stimulates the production and secretion of chemokines, such as RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted) and Interleukin-8 (IL-8) elsevierpure.com. In the presence of anti-dengue antibodies, this can also lead to the formation of nonlytic complement complexes elsevierpure.com. The combination of direct viral-induced apoptosis, chemokine secretion, and complement activation likely works in concert to produce the significant, yet often transient, vascular leakage that is a hallmark of severe dengue diseases like Dengue Hemorrhagic Fever (DHF) elsevierpure.com.
| Finding | Effect on Endothelial Cells | Reference |
| DENV-2 Infection | Induces Reactive Oxygen Species (ROS) production, leading to cell death and increased permeability. | frontiersin.org |
| DENV Envelope Protein Domain III (EIII) | Acts as a cytotoxic factor, inducing inflammation, damage, and caspase-3-mediated apoptosis. | nih.govnih.gov |
| DENV Infection | Stimulates production of chemokines (RANTES, IL-8) and complement activation. | elsevierpure.com |
Association with Severe Dengue Disease Pathogenesis
A unique cytokine, termed the cytotoxic factor (CF), produced during DENV-2 infection, has been strongly implicated in the pathogenesis of DHF. This factor, which is produced by T-lymphocytes, has been shown in mouse models to reproduce key pathological lesions observed in DHF patients researchgate.netias.ac.in. Intraperitoneal injection of this mouse CF (mCF) resulted in a dose-dependent increase in capillary permeability researchgate.net.
Studies on human patients have identified a similar human cytotoxic factor (hCF) in the sera of individuals with DHF ias.ac.inoup.com. The presence of hCF has been demonstrated in the majority of DHF cases, with its levels correlating with the severity of the disease researchgate.netias.ac.in. For instance, one study noted the mean inhibition value in an ELISA test was lowest in milder Dengue Fever (DF) cases and highest in the most severe category, DHF grade IV researchgate.netias.ac.in. Peak levels of hCF were typically found within the first four days of illness, coinciding with the critical phase of the disease ias.ac.in. This pathogenesis-associated protein is capable of inducing pathological changes such as increased capillary permeability and cerebral edema, mimicking the symptoms of DHF ias.ac.inoup.com. Further investigation has shown that hCF is produced by CD4+ T cells oup.com.
| Disease Severity | Mean ELISA Inhibition (%) | Peak hCF Detection | Reference |
| Dengue Fever (DF) | 40 ± 8% | First 4 days of illness | researchgate.netias.ac.in |
| DHF Grade IV | 70 ± 10% | First 4 days of illness | researchgate.netias.ac.in |
Neurological complications are an increasingly recognized aspect of severe dengue infection. These manifestations can be broadly categorized into encephalopathy, resulting from systemic effects of the infection, and encephalitis, caused by direct viral invasion of the central nervous system (CNS) nih.gov. Dengue encephalopathy can be triggered by metabolic disturbances, cerebral edema, shock, or the release of toxic substances nih.gov.
The DENV-2 and DENV-3 serotypes are more frequently associated with a higher risk of neurological complications like encephalitis nih.govnih.gov. While the precise mechanisms are still under investigation, it is hypothesized that aberrant expression of pro-inflammatory cytokines may play a key role in the neurological damage seen in dengue infections biorxiv.org. Studies in mouse models have suggested that cytokines such as Interleukin-6 (IL-6) and Interferon-gamma (IFN-γ) might be critical factors in DENV-induced neurological symptoms biorxiv.org. Furthermore, some clinical presentations, such as posterior reversible encephalopathy syndrome (PRES) in dengue patients, are thought to be of cytotoxic origin, with endothelial damage being a primary contributor, rather than purely vasogenic causes nih.gov.
| Neurological Manifestation | Probable Pathogenic Mechanism | Associated DENV Serotypes | Reference |
| Encephalopathy | Systemic complications: metabolic disturbances, cerebral edema, shock, toxic substances. | Not specified | nih.gov |
| Encephalitis | Direct viral invasion of the CNS; potential role for pro-inflammatory cytokines (IL-6, IFN-γ). | DENV-2, DENV-3 | nih.govnih.govbiorxiv.org |
| Posterior Reversible Encephalopathy Syndrome (PRES) | Cytotoxic origin, primarily driven by endothelial damage. | Not specified | nih.gov |
While some T-cell responses can contribute to pathology, there is growing evidence for a protective role of a specific subset of T cells in controlling DENV infection. It is now understood that CD4+ T cells, in addition to their helper functions, can develop cytotoxic capabilities and directly kill virus-infected cells nih.govnih.gov.
Accumulating studies indicate that these cytotoxic CD4+ T cells develop following DENV infections and may play a vital role in protecting the host from progressing to severe dengue disease nih.govnih.govresearchgate.net. These protective cells are characterized by the expression of the chemokine receptor CX3CR1 and cytotoxic molecules such as perforin (B1180081) and granzyme B nih.govpnas.org. The expansion of this specific cytotoxic CD4+ T cell subset has been correlated with donors who carry an HLA DR allele that is associated with protection from severe DENV disease, providing indirect but strong evidence for their protective function pnas.org. Therefore, these cytotoxic CD4+ T cells are thought to contribute to viral control by identifying and eliminating DENV-infected cells, thereby preventing the escalation of the infection and the associated immunopathology nih.govpnas.org.
| T-Cell Subset | Key Markers | Proposed Function | Reference |
| Cytotoxic CD4+ T Cells | CX3CR1, Perforin, Granzyme B | Elimination of DENV-infected cells, protection from severe disease. | nih.govpnas.org |
Research Methodologies and Experimental Models in Dengue 2 Virus Induced Cytotoxic Factor Studies
In Vitro Cellular Systems
In vitro models are fundamental for studying the direct interactions between the dengue virus, host cells, and the subsequent production and effects of the cytotoxic factor at a cellular level. These systems utilize both established cell lines and primary cells isolated directly from human or animal tissues.
A variety of human and murine cell lines are employed to investigate the cellular response to dengue-2 virus infection and the role of the cytotoxic factor. These immortalized cells offer the advantage of being readily available, easy to culture, and providing a homogenous population for reproducible experiments.
HepG2 (Human Hepatoma Cell Line): As the liver is a major target organ in severe dengue, the HepG2 cell line is a relevant model. plos.org Studies have shown that HepG2 cells are susceptible to infection by all four dengue virus serotypes. plos.orgresearchgate.net These cells have been instrumental in studying host gene expression profiles following dengue infection, revealing the upregulation of pathways related to cytokine/chemokine responses and the ubiquitin-proteasome system. plos.org The production of infectious virus particles varies between different dengue virus strains in HepG2 cells. nih.gov
THP-1 (Human Monocytic Leukemia Cell Line): Monocytes and macrophages are considered primary targets of dengue virus replication. scielo.brresearchgate.net The THP-1 cell line is extensively used to model these interactions. nih.gov Studies have demonstrated that dengue-2 virus can infect THP-1 cells, and this infection can be significantly enhanced in the presence of sub-neutralizing concentrations of antibodies, a phenomenon known as antibody-dependent enhancement (ADE). nih.govscilit.com However, some low-passage clinical isolates of the dengue-2 virus have shown limited ability to infect THP-1 cells even with enhancing antibodies, highlighting the influence of viral strain variations. nih.gov
HMEC-1 (Human Microvascular Endothelial Cell Line): Endothelial dysfunction is a hallmark of severe dengue, leading to vascular leakage. mdpi.comnih.gov The HMEC-1 cell line provides a valuable tool to study the direct effects of the dengue virus and its cytotoxic products on the endothelium. mdpi.commdpi.com Research has shown that both the dengue-2 virus and its recombinant envelope protein domain III (EIII) can induce apoptosis (programmed cell death) in HMEC-1 cells. mdpi.comnih.gov Furthermore, infection of HMEC-1 cells can lead to the release of soluble factors that promote changes in endothelial cell structure and function, contributing to permeability. mdpi.com
SK-N-SH (Human Neuroblastoma Cell Line): While neurological complications are less common in dengue, the neurovirulence of the virus can be studied using neuronal cell lines like SK-N-SH. Although not a primary model for the cytotoxic factor related to hemorrhagic fever, its use in understanding viral tropism is noted. Other related cell lines like SK-Hep1, a human liver sinusoidal endothelial cell line, have been shown to be susceptible to all four dengue serotypes, with DENV-2 showing the most pronounced cytopathic effects. nih.gov
Interactive Data Table: Cell Lines in Dengue-2 Cytotoxic Factor Research
| Cell Line | Cell Type | Species | Key Research Applications in Dengue-2 Studies |
| HepG2 | Hepatoma | Human | Studying host gene expression, viral replication, and liver cell response. plos.orgresearchgate.netnih.gov |
| THP-1 | Monocytic Leukemia | Human | Investigating monocyte infection, antibody-dependent enhancement (ADE). nih.govscilit.com |
| HMEC-1 | Microvascular Endothelial | Human | Modeling endothelial dysfunction, apoptosis, and vascular permeability. mdpi.commdpi.comnih.gov |
| SK-N-SH | Neuroblastoma | Human | Assessing neurovirulence of dengue virus. |
Primary cells, being freshly isolated from tissues, more closely represent the in vivo physiological state compared to immortalized cell lines.
Human Peripheral Blood Leukocytes (PBLs) and Peripheral Blood Mononuclear Cells (PBMCs): These are critical for studying the immune response to dengue virus infection. nih.govoup.com Studies using PBMCs from dengue patients have been pivotal in identifying the source of the human cytotoxic factor (hCF). nih.govoup.com It has been demonstrated that upon stimulation with the dengue-2 virus, CD4+ T cells within the PBMC population are the primary producers of this cytotoxic factor. nih.govnih.gov The production of hCF by these cells can be detected as early as 48 hours post-infection. nih.govoup.com
Human Monocytes: As primary targets for dengue virus, isolated human monocytes are crucial for understanding the initial stages of infection and the induction of inflammatory responses. scielo.brnih.govfiocruz.br Dengue virus-infected monocytes have been shown to release cytotoxic factors that can suppress the growth of other cells, such as certain leukemia cell lines. nih.gov This cytotoxic activity is attributed to a heat-labile protein with a high molecular mass. nih.gov Furthermore, infection of primary monocytes can induce apoptosis and the production of various cytokines. scielo.brfiocruz.br Different subsets of monocytes (classical, intermediate, and non-classical) exhibit varying susceptibility and responses to dengue virus infection. researchgate.net
Human Endothelial Cells: Primary human endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are used to model the vascular endothelium. nih.gov Dengue-2 virus infection of HUVECs has been shown to modulate the endothelial barrier function. nih.gov While the virus itself is not typically cytopathic to these cells, the soluble factors released during infection, including the cytotoxic factor, are believed to cause the endothelial damage and increased permeability seen in DHF. mdpi.comresearchgate.net
In Vivo Animal Models
The development of suitable animal models that replicate the key features of human dengue disease has been challenging. However, various mouse models have been established and are indispensable for studying the pathogenesis of dengue virus infection and the in vivo effects of the cytotoxic factor.
Immunocompetent mice are generally resistant to dengue virus infection. Therefore, researchers have developed and utilized various immunodeficient mouse strains.
AG129 Mice: These mice lack receptors for both type I (IFN-α/β) and type II (IFN-γ) interferons, making them highly susceptible to dengue virus infection. nih.govtandfonline.comfrontiersin.orgnih.gov The AG129 mouse is considered a preferred model for lethal dengue fever research and has been used to study all four dengue serotypes. nih.govtandfonline.com Infection of AG129 mice with mouse-adapted dengue-2 virus strains can result in a lethal disease with signs of vascular permeability, cytokine storm, and organ damage, providing a platform to study severe dengue pathogenesis. frontiersin.orgnih.govasm.org
Humanized Mice: These are severely immunodeficient mice (e.g., NOD/SCID or NSG mice) engrafted with human hematopoietic stem cells or tissues, creating a "human" immune system within the mouse. nih.govtandfonline.commdpi.commdpi.com Humanized mice can be infected with dengue virus and develop clinical signs such as fever, viremia, and thrombocytopenia. nih.govmdpi.com These models are valuable for studying the human immune response to the virus in an in vivo context. mdpi.commdpi.com For instance, SCID mice implanted with the human K562 erythroleukemia cell line have been used to study dengue virus infection in vivo, showing neurological signs and viral replication in various tissues. nih.gov
A critical aspect of animal models is their ability to reproduce the pathological hallmarks of DHF.
Vascular Leakage and Hemorrhage: In AG129 mice infected with adapted dengue-2 virus strains, researchers have observed key features of severe dengue, including increased vascular permeability, elevated hematocrit, and hemorrhage. frontiersin.org The administration of the dengue-2 virus-induced cytotoxic factor alone in mice can reproduce pathological lesions similar to those seen in DHF patients. nih.govoup.com Furthermore, studies using recombinant dengue envelope protein domain III (EIII) in mice have demonstrated its role as a cytotoxic factor that can induce hemorrhage and endothelial cell death. nih.govresearchgate.net
Thrombocytopenia and Cytokine Storm: The AG129 model has been instrumental in demonstrating antibody-dependent enhancement (ADE) of disease. Passive transfer of sub-neutralizing levels of anti-dengue antibodies can transform a mild illness into a lethal disease characterized by a cytokine storm, low platelet counts (thrombocytopenia), and other signs of severe dengue. frontiersin.orgnih.gov
Interactive Data Table: Mouse Models in Dengue-2 Cytotoxic Factor Research
| Mouse Model | Immune Status | Key Pathological Features Reproduced | Relevance to Cytotoxic Factor Studies |
| AG129 | Lacks Type I & II IFN receptors | Vascular leakage, hemorrhage, cytokine storm, thrombocytopenia. nih.govtandfonline.comfrontiersin.orgnih.govasm.org | Studying in vivo effects of the cytotoxic factor and its role in severe pathology. |
| Humanized Mice | Severely immunodeficient with human immune components | Fever, viremia, thrombocytopenia. nih.govtandfonline.commdpi.commdpi.com | Investigating the human immune cell response and production of the cytotoxic factor. |
Biochemical and Immunological Assays
A range of biochemical and immunological assays are employed to detect, quantify, and characterize the this compound and the host's response to it.
Cytotoxicity Assays: These assays are fundamental to measure the cell-killing activity of the cytotoxic factor. nih.govnih.govnih.gov The principle involves exposing target cells (e.g., leukemia cell lines or primary cells) to supernatants from dengue virus-infected cultures and measuring cell viability or death, often through methods like [3H]thymidine incorporation to assess cell proliferation. nih.gov
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a widely used technique to detect and quantify the cytotoxic factor protein in serum or culture supernatants using specific antibodies. nih.govnih.govoup.com It is also used to measure the levels of antibodies (like IgM and IgG) against the dengue virus in patient samples. cdc.gov An inhibition ELISA format can also be used to confirm the specificity of the cytotoxic factor. nih.govoup.com
Western Blot and Dot Blot: These antibody-based techniques are used to identify the cytotoxic factor protein. nih.govoup.comnih.gov Western blotting allows for the determination of the protein's molecular weight after separation by gel electrophoresis, while dot blotting provides a qualitative or semi-quantitative detection of the protein in a sample. nih.gov
Northern Blot: This technique is used to detect and analyze the messenger RNA (mRNA) of the cytotoxic factor. nih.govoup.comnih.gov By identifying the presence of specific mRNA in cells, researchers can confirm that the cytotoxic factor is being actively transcribed and produced by those cells. nih.gov
Flow Cytometry: Flow cytometry is a powerful tool used for multiple applications in dengue research. It can be used to identify and sort specific cell populations (e.g., CD4+ T cells) that produce the cytotoxic factor. nih.gov It is also employed to analyze the expression of cell surface markers, such as those indicating endothelial cell activation or damage, and to detect intracellular viral antigens to quantify the percentage of infected cells. scielo.brmdpi.comfiocruz.brwho.int Furthermore, it is used to study apoptosis by detecting markers like phosphatidylserine (B164497) on the cell surface. scielo.br
Plaque Assay: This is a standard virological technique used to quantify the amount of infectious virus in a sample. nih.gov It is essential for determining viral titers in cell culture supernatants and tissues from animal models. nih.gov
Chromatography: Techniques like DEAE-cellulose chromatography have been used in the purification and separation of the cytotoxic factor from other proteins in culture supernatants or serum. nih.govnih.gov
Cytotoxicity Assays (e.g., Trypan Blue Exclusion, Chromium Release Assays)
Cytotoxicity assays are fundamental in demonstrating and quantifying the cell-killing ability of the this compound. These tests measure the health and integrity of target cells after exposure to the factor.
Trypan Blue Exclusion: This is a widely used dye exclusion test to determine the number of viable cells. The principle is based on the fact that live cells have intact cell membranes that prevent the entry of dyes like trypan blue, while dead cells with compromised membranes take up the dye and appear blue under a microscope. nih.govthermofisher.com In a typical protocol, a cell suspension is mixed with a trypan blue solution and incubated for a short period before being loaded onto a hemacytometer for counting. thermofisher.com The percentage of viable cells is calculated by dividing the number of unstained (live) cells by the total number of cells. thermofisher.com For instance, studies on dengue virus (DENV) infection have used trypan blue staining to observe massive cell death (80-90%) in infected human hepatoma cell lines (Huh7.5.1) compared to uninfected controls. researchgate.net This method provides a straightforward assessment of cell viability. nih.gov
Chromium Release Assays (⁵¹Cr Release Assays): This assay is a more sensitive method for quantifying cell lysis. Target cells are pre-loaded with radioactive chromium-51 (B80572) (⁵¹Cr). If the cytotoxic factor induces cell membrane damage, the ⁵¹Cr is released into the cell culture supernatant. The amount of radioactivity in the supernatant is then measured and is directly proportional to the number of lysed cells. This technique has been employed to demonstrate the peptide dose-dependent cytolytic activity of T cell lines in response to dengue virus epitopes. nih.gov The assay effectively measures the ability of immune cells or cytotoxic substances to lyse target cells. nih.gov
Table 1: Comparison of Common Cytotoxicity Assays
| Assay Type | Principle | Key Application in Dengue Research | Reference |
|---|---|---|---|
| Trypan Blue Exclusion | Live cells with intact membranes exclude the dye; dead cells take it up. | Quantifying cell death in DENV-infected cell lines like Huh7.5.1. | nih.govthermofisher.comresearchgate.net |
| Chromium (⁵¹Cr) Release Assay | Measures the release of radioactive ⁵¹Cr from the cytosol of damaged target cells. | Assessing the cytolytic activity of T cells against target cells presenting dengue peptides. | nih.gov |
Receptor Binding Assays (e.g., Scatchard Analysis, Chemical Crosslinking)
Understanding how the cytotoxic factor interacts with target cells requires receptor binding assays. These methods characterize the presence, affinity, and number of specific receptors on the cell surface.
Scatchard Analysis: This is a graphical method used to analyze data from receptor binding assays. It helps in determining the receptor affinity (dissociation constant, Kd) and the total number of binding sites (Bmax). In studies of a related dengue virus-induced macrophage cytotoxin (CF2), Scatchard analysis was used to reveal the presence of single, high-affinity receptors on murine T cells, with approximately 22,000 receptors per cell. nih.gov This analysis confirmed that the binding of the radiolabeled cytotoxin ([¹²⁵I]CF2) to the T cells was specific and saturable. nih.gov
Chemical Crosslinking: This technique is used to covalently link a ligand (the cytotoxic factor) to its receptor on the cell surface. After the factor binds to the receptor, a chemical cross-linking agent is added to form a stable complex. This complex can then be isolated and analyzed, typically by SDS-PAGE, to determine the molecular weight of the receptor or the receptor-ligand complex. For example, the chemical crosslinking of [¹²⁵I]CF2 to its receptor on murine T cells resulted in a product of 100-110 kDa, providing information about the size of the cytotoxin-receptor complex. nih.gov This method also helped identify the presence of the CF2 receptor on normal human peripheral blood mononuclear cells. nih.gov
Molecular Detection and Quantification Methods (e.g., ELISA, Western Blot, Dot Blot)
These immunoassays are essential for the specific detection and quantification of the cytotoxic factor in various biological samples.
ELISA (Enzyme-Linked Immunosorbent Assay): ELISA is a highly sensitive and specific plate-based assay. An ELISA for a dengue type 2 virus-induced cytotoxic factor (CF) was standardized and found to be sensitive (90.9%), specific (92.5%), and accurate (91%). nih.gov It could detect a minimum of 7 ng/ml of the factor in samples such as DV-infected mouse spleen cell culture fluids and sera from human dengue hemorrhagic fever cases. nih.gov Different ELISA formats, such as the IgM Antibody Capture ELISA (MAC-ELISA), are used to detect host antibodies against dengue antigens, which can be relevant in the context of cytotoxic factor production during an immune response. cdc.gov
Western Blot: This technique is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with an antibody specific to the protein of interest. Western blotting has been used to confirm the presence of a human cytotoxic factor (hCF) in the supernatant of DV-infected T-cell cultures. nih.gov It has also been used to determine the binding specificity of monoclonal antibodies to dengue envelope (E) proteins from different serotypes. scispace.com
Dot Blot: A simpler and often quicker alternative to Western blotting, the dot blot technique involves applying a sample directly onto a membrane as a "dot" and then probing with a specific antibody. nih.gov This method has been used to confirm the presence of the purified receptor for a macrophage cytotoxin (CF2-R) and to detect the cytotoxic factor itself in culture supernatants. nih.govnih.gov Dot blot assays have also been developed for the sensitive detection of dengue virus NS1 glycoprotein, a key viral protein, with sensitivities reported to be less than 32 ng/ml. nih.govnih.gov
Gene and Protein Expression Analysis (e.g., RT-PCR, Microarrays, Flow Cytometry)
Analyzing changes in gene and protein expression provides insight into the cellular sources of the cytotoxic factor and the pathways it affects.
RT-PCR (Reverse Transcription-Polymerase Chain Reaction): This method is used to detect and quantify messenger RNA (mRNA), providing a measure of gene expression. In dengue research, RT-PCR has been used to determine the infecting serotype from patient samples. nih.gov It can also be used to detect the mRNA for the cytotoxic factor, as was done to screen for the presence of mRNA for human CF in dengue virus-infected peripheral blood mononuclear cells and T cells. nih.gov
Microarrays: Microarrays allow for the simultaneous analysis of the expression levels of thousands of genes. This technology has been used to conduct comprehensive analyses of differential gene expression in dengue patients, identifying potential biomarker genes associated with the host's response to the virus. nih.gov Such studies can reveal the cellular pathways, like cell cycle regulation and immune responses, that are dysregulated during infection and may be influenced by cytotoxic factors. nih.gov Protein microarrays have also been used to analyze antibody responses against multiple flavivirus antigens. nih.gov
Flow Cytometry: This powerful technique is used to analyze the physical and chemical characteristics of individual cells. In the context of dengue research, flow cytometry with intracellular staining can quantify the percentage of virus-infected cells and measure the expression of specific viral proteins (like E, NS1, or prM) within those cells. who.intfrontiersin.org It has been instrumental in identifying the cell types that produce the cytotoxic factor; for instance, by showing that human CF (hCF) is produced by CD4+ T cells. nih.gov Furthermore, flow cytometry can be used to analyze the cell cycle, demonstrating that a dengue-induced cytotoxic factor can cause cell-cycle arrest in the G1 phase in target cells. nih.gov
Table 2: Applications of Gene and Protein Expression Analysis Techniques
| Technique | Primary Function | Specific Use in Cytotoxic Factor Research | Reference |
|---|---|---|---|
| RT-PCR | Detects and quantifies specific mRNA. | Detecting mRNA for human cytotoxic factor (hCF) in infected T cells. | nih.gov |
| Microarrays | Simultaneously measures expression of thousands of genes. | Identifying host gene expression patterns and pathways affected by dengue infection. | nih.gov |
| Flow Cytometry | Analyzes individual cells for protein expression and other characteristics. | Identifying CD4+ T cells as the source of hCF and analyzing its effect on the cell cycle. | nih.govnih.gov |
Measurement of Reactive Oxygen Species and Nitrite (B80452) Production (e.g., Superoxide (B77818) Anion Detection Kits)
The cytotoxic effects of the factor may be mediated by the production of highly reactive molecules like reactive oxygen species (ROS) and nitric oxide (NO).
Nitrite Production Assays: Nitric oxide is an important signaling and effector molecule, but it is unstable. Its production is often measured indirectly by quantifying its stable breakdown products, nitrite (NO₂⁻) and nitrate (B79036) (NO₃⁻), using methods like the Griess assay. nih.gov Studies have shown that the dengue virus-induced cytotoxic factor (CF) can induce the production of nitrite in mouse spleen cells both in vitro and in vivo. nih.gov This production was observed in macrophages and T cells, correlated with peak cytotoxic activity, and could be inhibited by an anti-CF antiserum, suggesting that nitrite production is a mechanism of target cell killing by the cytotoxic factor. nih.gov
Reactive Oxygen Species Detection: ROS, such as the superoxide anion, are another class of molecules involved in cellular damage and immune responses. Their generation can be measured using various commercial kits and probes. During viral infections, ROS and reactive nitrogen species (RNS) are generated by immune cells like monocytes and macrophages. nih.gov While specific kits for superoxide anion detection are available, the broader context of dengue research points to the importance of measuring these molecules as part of the host's inflammatory response, which is often driven by factors like the dengue-induced cytotoxic factor.
Future Directions and Identified Research Gaps
Comprehensive Elucidation of Structural and Functional Relationships of the Factor
A foundational gap in our understanding of the dengue-2 virus-induced cytotoxic factor (CF) lies in its precise molecular identity and three-dimensional structure. Early biochemical characterization has provided some key properties of this factor.
| Property | Description | Reference(s) |
| Nature | Proteinaceous | nih.govnih.gov |
| Molecular Weight | Approximately 1.15 (± 0.34) x 10(5) Daltons | nih.govnih.gov |
| Stability | Heat-labile; unstable at acidic and alkaline pH | nih.govnih.gov |
| Physical Properties | Non-dialysable, macromolecular substance that sediments on ultracentrifugation and is retained by a 0.45-micron filter. | nih.govnih.gov |
| Enzymatic Sensitivity | Sensitive to trypsin, confirming its protein nature. | nih.govnih.gov |
Functionally, the primary role attributed to CF is its ability to induce macrophages to produce a secondary cytotoxin, termed CF2. nih.gov This secondary factor, CF2, is responsible for a significant portion of the cytotoxic activity observed, targeting and killing macrophages and some T-lymphocytes. nih.govnih.gov While this initial functional characterization is crucial, a comprehensive understanding of the structure-function relationship is lacking. Future research must prioritize the definitive identification of the gene encoding CF and the high-resolution structural determination of the purified protein. This will be instrumental in mapping the specific domains responsible for its interaction with target cells and its functional activity. Furthermore, while some studies have pointed to the cytotoxic potential of other viral proteins like the envelope protein domain III (EIII), which can induce apoptosis, it is crucial to delineate whether CF is a distinct entity or related to these known viral components. mdpi.comnih.gov
Detailed Analysis of Upstream Regulatory Pathways for Factor Production and Secretion
The production of this compound (CF) is a specific host response to viral infection. Elucidating the upstream regulatory pathways governing its synthesis and secretion is a critical area for future investigation.
Current evidence indicates that CF is produced by T-lymphocytes, specifically CD4+ T cells, following infection with the dengue-2 virus. nih.gov The production of a human equivalent of this cytotoxic factor (hCF) has been demonstrated in vitro using human peripheral blood mononuclear cells (PBMCs) stimulated with the dengue virus. nih.gov The appearance of hCF in the culture supernatant of T-enriched cells, but not in B cell or monocyte cultures, further pinpoints T-lymphocytes as the source. nih.gov Moreover, the abrogation of hCF production by treating T cells with anti-CD4 antibodies confirms that CD4+ T cells are the primary producers. nih.gov
However, the specific intracellular signaling cascades that are triggered by the dengue virus in CD4+ T cells to initiate the transcription and translation of CF remain largely unknown. Future research should focus on identifying the pattern recognition receptors (PRRs) on T cells that recognize dengue virus components and the subsequent downstream signaling pathways, such as the NF-κB and MAPK pathways, that are activated. nih.gov Investigating the role of specific cytokines and co-stimulatory molecules in modulating CF production will also be vital. A detailed analysis of the promoter region of the CF gene, once identified, will be essential to pinpoint the transcription factors that regulate its expression.
In-depth Investigation of Downstream Signaling Cascades and Intercellular Cross-talk in Target Cells
The biological effects of the this compound (CF) are mediated through a cascade of downstream signaling events in its target cells, primarily macrophages. A deeper understanding of these pathways and the resulting intercellular communication is paramount.
The principal downstream effect of CF is the induction of macrophages to produce a secondary cytotoxin, CF2. nih.gov This induction process suggests that CF binds to a specific receptor on the surface of macrophages, initiating an intracellular signaling cascade that leads to the synthesis and secretion of CF2. The identity of this macrophage receptor and the subsequent signaling pathway are key areas for future research.
Once produced, CF2 exerts its cytotoxic effects on various cells. Studies have shown that CF2 kills a majority of macrophages and some T cells. nih.gov The mechanism of cell death induced by CF2, whether it is apoptosis, necrosis, or another form of programmed cell death, needs to be thoroughly investigated.
The interaction between the CF-producing T-cells and the CF2-producing macrophages represents a critical instance of intercellular cross-talk. This two-step cytotoxic pathway appears to be a mechanism to amplify the initial cytotoxic signal. nih.govnih.gov Future studies should aim to characterize the full range of cellular responses to both CF and CF2. This includes analyzing changes in gene expression, protein phosphorylation, and the release of other inflammatory mediators by the target cells. Understanding this complex interplay will provide a more complete picture of the immunopathology driven by this cytotoxic factor.
Development and Refinement of Advanced Experimental Models for Mechanistic Studies
The study of the this compound (CF) has relied on a combination of in vivo and in vitro experimental models. The continued development and refinement of these models are essential for detailed mechanistic studies.
In Vivo Models: Early research utilized mouse models to demonstrate the production of CF in the spleen of dengue virus-infected mice. nih.govnih.gov These models were also instrumental in showing the in vivo production of the secondary cytotoxin, CF2, by macrophages following either dengue virus infection or direct inoculation with CF. nih.gov The use of macrophage-depleted mice confirmed that macrophages are the in vivo source of CF2. nih.gov While these models have been valuable, the development of humanized mouse models that can more accurately recapitulate human immune responses to dengue infection would be a significant advancement. nih.gov Such models would allow for a more precise investigation of the role of human CF (hCF) in a physiological context.
In Vitro Models: In vitro studies using primary cell cultures have been fundamental to our current understanding of CF. The use of human peripheral blood mononuclear cells (PBMCs) has enabled the identification of CD4+ T cells as the source of hCF. nih.gov Cultures of peritoneal and splenic macrophages have been used to demonstrate the induction of CF2 by CF. nih.gov Future in vitro work should focus on developing co-culture systems that allow for the real-time study of the dynamic interactions between T-cells, macrophages, and target cells in the presence of the dengue virus and its cytotoxic factors. The use of organ-on-a-chip technology could provide a more physiologically relevant microenvironment to study these complex cellular interactions.
Implications for Anti-Dengue Therapeutic and Diagnostic Strategy Development
The pathogenic role of cytotoxic factors in dengue fever suggests that they could be valuable targets for both therapeutic intervention and diagnostic development.
Therapeutic Implications: The finding that a host-derived cytotoxic factor, and the subsequent secondary cytotoxin, contribute to the pathology of dengue opens up new avenues for therapeutic strategies. Instead of solely focusing on antiviral drugs that target viral replication, therapies could be developed to neutralize the activity of CF or CF2, or to block their interaction with their respective cellular receptors. medsci.orgmit.edu For instance, the development of monoclonal antibodies or small molecule inhibitors that specifically target CF could prevent the downstream production of the more broadly cytotoxic CF2. This approach could help to mitigate the excessive immune-mediated damage that is characteristic of severe dengue. Furthermore, understanding the signaling pathways induced by these factors could identify intracellular targets for immunomodulatory drugs.
Diagnostic Implications: The presence of a human cytotoxic factor (hCF) in the sera of patients with dengue hemorrhagic fever (DHF) suggests its potential as a biomarker for disease severity. nih.gov Developing a sensitive and specific assay, such as an ELISA, to detect and quantify the levels of hCF in patient samples could aid in the early identification of individuals at risk of developing severe dengue. This would allow for more timely and targeted clinical management. Further research is needed to validate the correlation between hCF levels and disease outcome in large patient cohorts and to determine the kinetics of its appearance and clearance during the course of the illness.
Q & A
Q. What experimental methodologies are used to induce and quantify dengue-2 virus-induced cytotoxic factor (CF) in vitro?
Human peripheral blood mononuclear cells (PBMCs) or T-cell-enriched cultures are inoculated with dengue-2 virus (e.g., strain 16681) at high titers (e.g., 1000 LD50). Cytotoxicity assays, inhibition ELISA, and Western blotting with anti-mouse CF antibodies are employed to detect CF in culture supernatants. Northern blot analysis using oligonucleotide probes based on CF’s amino-terminal sequence confirms mRNA expression . Pretreatment with anti-CD4 antibodies abrogates CF production, confirming CD4+ T cells as the primary source .
Q. How does CF contribute to the pathogenesis of dengue hemorrhagic fever (DHF)?
CF reproduces pathological lesions observed in DHF, such as vascular leakage and cytokine storms. In vitro studies show CF induces apoptosis in target cells via caspase-3 activation and mitochondrial dysfunction. Serum samples from DHF patients contain CF-like proteins, which correlate with disease severity . Anti-CF antibodies neutralize these effects in murine models, suggesting a direct pathogenic role .
Q. What cell types are primarily involved in CF production during dengue infection?
CD4+ T cells are the primary producers of CF, as shown by antibody-blocking experiments and T-cell subset isolation. B cells and monocytes do not produce CF under similar conditions . Viral replication in PBMCs peaks at 48 hours post-infection, coinciding with CF detection in supernatants .
Advanced Research Questions
Q. How do viral genetic variations (e.g., dengue-2 genotypes) influence CF production and disease severity?
Structural differences in dengue-2 viral proteins (e.g., envelope glycoproteins) and untranslated regions affect viral replication efficiency in host cells, modulating CF production. Comparative studies using clinical isolates with varying virulence (e.g., genotype-specific NS1 protein expression) reveal genotype-dependent differences in CF levels and cytokine profiles . Single-cell RNA sequencing of infected PBMCs can identify genotype-specific transcriptional responses linked to CF induction .
Q. What mechanisms explain conflicting data on CF’s role in severe dengue across studies?
Discrepancies arise from differences in experimental models (e.g., murine vs. human cells), viral titers, and patient cohorts. For example, CF’s pathogenic effects are amplified in secondary dengue infections due to antibody-dependent enhancement (ADE), which may not be replicated in vitro . Meta-analyses of clinical data controlling for confounding variables (e.g., age, comorbidities) are critical to resolve contradictions .
Q. How can CF-targeted therapies (e.g., monoclonal antibodies) be optimized to mitigate immunopathology without compromising viral clearance?
Murine studies demonstrate that anti-CF antibodies reduce vascular leakage but do not impair viral neutralization by CD8+ T cells. Humanized antibodies targeting CF’s conserved epitopes (e.g., amino acids 15–30) show promise in preclinical trials. Combinatorial approaches with IL-2 modulation enhance CD8+ T-cell cytotoxicity while suppressing CF overproduction .
Q. What molecular pathways link CF to pyroptosis or apoptosis in dengue-infected cells?
CF activates NLRP3 inflammasomes, leading to caspase-1-dependent pyroptosis in endothelial cells. Concurrently, mitochondrial reactive oxygen species (ROS) induced by CF trigger caspase-9-mediated apoptosis. Dual inhibition of NLRP3 and ROS in vitro reduces cell death by 60–70% . Single-cell proteomics can map spatial-temporal activation of these pathways in patient-derived cells .
Methodological and Data Analysis Challenges
Q. How can researchers address variability in CF measurements across clinical cohorts?
Standardize PBMC isolation protocols (e.g., Ficoll gradient centrifugation) and use multiplex assays (e.g., Luminex) to quantify CF alongside pro-inflammatory cytokines (IL-6, TNF-α). Confounding variables like thrombocytopenia or liver enzyme levels should be adjusted using multivariate regression models .
Q. What in vivo models best recapitulate CF-mediated pathology for preclinical testing?
Humanized mouse models (e.g., NSG-SGM3 mice engrafted with human CD4+ T cells) replicate CF-induced vascular leakage. Longitudinal imaging (e.g., intravital microscopy) quantifies real-time endothelial damage in these models .
Q. How do host genetic factors (e.g., HLA polymorphisms) influence CF production and clinical outcomes?
Genome-wide association studies (GWAS) in dengue cohorts identify HLA-DRB1*04 as a risk allele for high CF levels. CRISPR-Cas9 knockout of HLA-DR in PBMCs reduces CF production by 50%, suggesting MHC-II-restricted antigen presentation drives T-cell activation .
Tables
Table 1: Key Markers for CF Detection in Dengue Research
Table 2: Confounding Variables in Clinical CF Studies
| Variable | Impact on CF Levels | Adjustment Method |
|---|---|---|
| Secondary Infection | ↑ CF due to ADE | Stratified analysis |
| Age >60 years | ↓ T-cell response | Multivariate regression |
| HLA-DRB1*04 | ↑ CF production | GWAS |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
